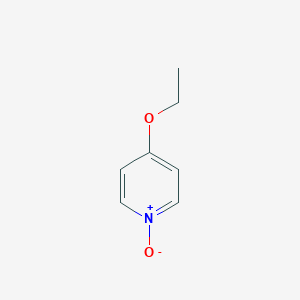

4-Ethoxypyridine n-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDMBYMZBXLZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291249 | |

| Record name | 4-Ethoxypyridine n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-56-7 | |

| Record name | NSC163998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC74458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethoxypyridine n-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxypyridine N-oxide

Introduction: The Significance of 4-Ethoxypyridine N-oxide in Modern Chemistry

This compound is a heterocyclic compound of significant interest in various domains of chemical research and development, particularly in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, it serves as a versatile intermediate in the synthesis of more complex molecules. The introduction of the N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby opening up diverse synthetic pathways. This guide provides a comprehensive overview of the synthesis of this compound from 4-ethoxypyridine, delving into the reaction mechanism, a comparative analysis of oxidizing agents, a detailed experimental protocol, and methods for purification and characterization.

Core Synthesis: The N-Oxidation of 4-Ethoxypyridine

The conversion of 4-ethoxypyridine to its corresponding N-oxide is a classic example of an N-oxidation reaction. This transformation involves the direct oxidation of the nitrogen atom in the pyridine ring.

Mechanistic Insights

The generally accepted mechanism for the N-oxidation of pyridines using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

The reaction is initiated by the protonation of the carbonyl oxygen of the peroxy acid, which increases the electrophilicity of the peroxy oxygen. The lone pair of electrons on the pyridine nitrogen then attacks this activated oxygen atom, leading to the formation of an O-O bond cleavage and the generation of the pyridine N-oxide and a carboxylic acid as a byproduct.

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent is a critical parameter in the synthesis of this compound, influencing reaction efficiency, safety, and scalability. Several reagents are commonly employed for this transformation, each with its own set of advantages and disadvantages.

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide in Acetic Acid | Cost-effective, readily available. | Can require high temperatures and long reaction times; potential for side reactions.[1][2] |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | High reactivity, often proceeds at room temperature, good yields.[2][3] | Can be explosive, requires careful handling and storage; byproduct (m-chlorobenzoic acid) needs to be removed. |

| Peracetic Acid | Commercially available, effective for many pyridine derivatives.[4] | Can be hazardous, especially in high concentrations; requires careful temperature control. |

| Oxone (Potassium Peroxymonosulfate) | Stable, solid reagent, safer to handle than some organic peroxides. | May require specific reaction conditions and pH control for optimal results. |

| Urea-Hydrogen Peroxide (UHP) | Solid, stable, and safe source of hydrogen peroxide. | Often requires activation or specific solvent systems. |

Detailed Experimental Protocol: Synthesis Using m-CPBA

This section outlines a reliable, lab-scale procedure for the synthesis of this compound using m-CPBA, a widely adopted method due to its efficiency and generally high yields.[2][3]

Materials and Equipment:

-

4-Ethoxypyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxypyridine (1 equivalent) in dichloromethane.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Oxidant: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium sulfite solution to quench any unreacted m-CPBA. Stir for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

The crude product obtained from the workup may contain residual solvent and byproducts. Further purification is often necessary to obtain a high-purity sample.

Purification Techniques:

-

Recrystallization: This is a highly effective method for purifying crystalline solids. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to recrystallize the crude product.

-

Flash Column Chromatography: For non-crystalline products or to separate closely related impurities, flash chromatography on silica gel is the preferred method. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

Characterization Data:

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic shifts, typically downfield compared to the starting material due to the electron-withdrawing effect of the N-oxide group. The ethoxy group protons will also be present. |

| ¹³C NMR | The carbon atoms of the pyridine ring will exhibit shifts indicative of the N-oxide formation. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound (C₇H₉NO₂) is expected. |

| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration is typically observed in the range of 1200-1300 cm⁻¹. |

Safety and Handling

The synthesis of this compound requires adherence to standard laboratory safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5][6][7]

-

Handling of Reagents:

-

4-Ethoxypyridine: Handle with care, avoiding inhalation and skin contact.

-

m-CPBA: A potentially explosive peroxide. Avoid grinding and exposure to heat or friction. Store in a cool, dry place.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from 4-ethoxypyridine is a well-established and versatile transformation in organic chemistry. By understanding the underlying reaction mechanism, carefully selecting the appropriate oxidizing agent, and following a robust experimental protocol, researchers can efficiently produce this valuable intermediate. Proper purification and thorough characterization are essential to ensure the quality of the final product for its intended applications in drug discovery and materials science. Adherence to stringent safety measures is paramount throughout the entire synthetic process.

References

-

Baran Group Meeting. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

-

Organic Syntheses. (n.d.). Pyridine-n-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from [Link]

Sources

- 1. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 4-Alkoxypyridine N-Oxides

Abstract

4-Alkoxypyridine N-oxides represent a critical class of heterocyclic compounds, integral to advancements in medicinal chemistry, materials science, and organic synthesis. The unique electronic characteristics, arising from the interplay between the electron-donating alkoxy group and the electron-withdrawing N-oxide moiety, establish them as indispensable synthons and pharmacophores. This in-depth guide explores the principal synthetic pathways to 4-alkoxypyridine N-oxides, with a focus on the direct oxidation of 4-alkoxypyridines and the nucleophilic aromatic substitution of 4-halopyridine N-oxides. This document will examine the mechanistic foundations of these transformations, present detailed, field-proven experimental protocols, and discuss the critical considerations for successful synthesis and scale-up. It is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this vital chemical family.

Introduction: The Significance of 4-Alkoxypyridine N-Oxides

Since their initial description, pyridine N-oxides have become a cornerstone of heterocyclic chemistry.[1] The N-oxide functional group profoundly alters the electronic properties of the pyridine ring, augmenting its reactivity and offering a versatile handle for further functionalization. The introduction of an alkoxy group at the 4-position, in particular, yields a molecule with a significant dipole moment and distinct reactivity patterns. The oxygen atom of the N-oxide can serve as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, 4-alkoxypyridine N-oxides are frequently incorporated into a diverse array of biologically active molecules and advanced functional materials.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 4-alkoxypyridine N-oxides is primarily achieved through two robust and versatile strategies:

-

Direct Oxidation: This method involves the direct oxidation of a pre-existing 4-alkoxypyridine.

-

Nucleophilic Aromatic Substitution (SNAr): This approach relies on the displacement of a leaving group, typically a halide, from the 4-position of a pyridine N-oxide by an alkoxide nucleophile.

The selection between these pathways is often determined by the availability of starting materials, the desired reaction scale, and the compatibility with other functional groups present in the molecule.

Sources

Physical and chemical properties of 4-Ethoxypyridine n-oxide

An In-depth Technical Guide to 4-Ethoxypyridine N-oxide: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine N-oxide, its unique electronic and structural properties make it a versatile building block for the synthesis of more complex molecules and a valuable component in the development of novel therapeutic agents. The N-oxide functional group imparts a unique dipolar character to the aromatic ring, influencing its reactivity and physicochemical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and its applications in research and drug development.

Molecular Identity and Structure

This compound is characterized by a pyridine ring that has been oxidized at the nitrogen position and substituted with an ethoxy group at the C4 position. This structure results in a unique distribution of electron density, which is central to its chemical behavior.

-

Chemical Name: this compound

-

Canonical SMILES: CCOC1=CC=[O-][2]

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. The presence of the polar N-oxide group significantly influences its boiling point, solubility, and other physical constants.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Exact Mass | 139.063 g/mol | [1][2] |

| Boiling Point | 313.3°C at 760 mmHg | [1][2] |

| Flash Point | 143.3°C | [1][2] |

| Density | 1.06 g/cm³ | [1][2] |

| Refractive Index | 1.499 | [1] |

| Vapor Pressure | 0.000924 mmHg at 25°C | [1] |

| XLogP3 | 0.2 | [1] |

| Polar Surface Area (PSA) | 34.7 Ų | [1] |

Synthesis of this compound

There are two primary synthetic routes to this compound: the oxidation of 4-ethoxypyridine and the nucleophilic substitution of 4-nitropyridine N-oxide.

Oxidation of 4-Ethoxypyridine

This is a common and straightforward method for preparing pyridine N-oxides.[4] The nitrogen atom in the pyridine ring is oxidized using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[4][5][6]

Caption: General workflow for the synthesis via oxidation.

Experimental Protocol: Oxidation using m-CPBA [6]

-

Preparation: Dissolve 4-ethoxypyridine (1 mmol) in dichloromethane (DCM, ~10 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice bath.

-

Addition of Oxidant: Slowly add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 mmol) portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 20-26 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, add water to the reaction mixture. Adjust the pH to be neutral or slightly basic to facilitate the separation of the product from the m-chlorobenzoic acid byproduct.

-

Isolation: The product, often a solid, can be isolated by filtration. Wash the solid with cold water and then dry under vacuum to yield high-purity this compound.[6]

Nucleophilic Substitution of 4-Nitropyridine N-oxide

An alternative route involves the nucleophilic aromatic substitution of 4-nitropyridine N-oxide. The nitro group at the 4-position is an excellent leaving group, readily displaced by nucleophiles like ethoxide.[7] This method is particularly useful for synthesizing a variety of 4-substituted pyridine N-oxides.[7]

Causality: The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring (especially at the 2 and 4 positions) towards nucleophilic attack. This activation facilitates the displacement of the nitro group.

Chemical Reactivity and Applications

The N-O bond in this compound is highly polar, which allows it to act as both an electron donor (via the oxygen) and an electron acceptor (via the ring). This "push-pull" electronic nature is key to its reactivity and applications.[4]

Caption: Nucleophilic substitution on the activated pyridine ring.

Applications in Drug Development

Heterocyclic N-oxides are an emerging class of therapeutic agents, and this compound serves as a valuable scaffold in this area.[8][9]

-

Improved Physicochemical Properties: The N-oxide group is a strong hydrogen bond acceptor and can increase the aqueous solubility of a parent drug molecule.[9][10] This is a critical factor in improving the bioavailability of poorly soluble drug candidates.

-

Bioisosteric Replacement: The N-oxide motif can act as a bioisostere for other functional groups, like a carbonyl group.[8] This allows for the fine-tuning of a drug's interaction with its biological target, potentially leading to improved efficacy or reduced side effects.

-

Prodrug Design: Many N-oxides are stable under normal physiological conditions but can be reduced to the parent pyridine in specific biological environments, such as the hypoxic (low oxygen) conditions found in solid tumors.[9][10] This property is exploited in the design of hypoxia-activated prodrugs, which release their cytotoxic payload selectively in the tumor microenvironment.

-

Coformer in Cocrystals: Pyridine N-oxides have been successfully used as "coformers" to create pharmaceutical cocrystals.[11] By forming robust hydrogen bonds with active pharmaceutical ingredients (APIs), they can improve critical properties like solubility and stability.[11]

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon spectrum would show signals for the two carbons of the ethyl group and the carbons of the heterocyclic ring.

-

¹⁷O NMR: Data for this compound is available in specialized databases and can provide insight into the electronic environment of the N-oxide oxygen.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a strong absorption band corresponding to the N-O stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its exact mass (139.063 Da).[1][2]

While detailed spectra for the ethoxy derivative are found in databases like SpectraBase[3], published spectra for the closely related 4-methoxypyridine N-oxide can serve as a useful reference.[12][13]

Safety and Handling

Although a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, safety guidelines can be inferred from data for analogous compounds like 4-methoxypyridine N-oxide and other substituted pyridine N-oxides.[14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14] Handle in a well-ventilated area or under a chemical fume hood.[5][14]

-

Hazards: May cause skin and serious eye irritation.[14][15] May be harmful if swallowed or inhaled.[14][17]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14]

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

References

-

ResearchGate. (n.d.). 4-Methoxypyridine N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). 4-Ethoxypyridine-N-oxide. SpectraBase. Retrieved from [Link]

-

Semantic Scholar. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

-

Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Retrieved from [Link]

- Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.

-

National Center for Biotechnology Information. (2013). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals. Retrieved from [Link]

-

ResearchGate. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. spectrabase.com [spectrabase.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. 4-Methoxypyridine N-oxide(1122-96-9) IR2 spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Ethoxypyridine N-oxide: An In-depth Technical Guide

Introduction

4-Ethoxypyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine N-oxide, its unique electronic properties, arising from the N-oxide functional group, make it a versatile building block in organic synthesis. The N-oxide moiety can act as both an electron-donating and electron-withdrawing group, influencing the reactivity of the pyridine ring and enabling a diverse range of chemical transformations.[1] A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions in complex chemical environments.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only the spectral data but also detailed experimental protocols and insights into the interpretation of the observed spectral features. The information presented herein is grounded in established spectroscopic principles and supported by data from analogous compounds and authoritative chemical databases.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The pyridine ring constitutes the core of the molecule, with an ethoxy group at the 4-position and an oxygen atom coordinated to the nitrogen, forming the N-oxide. This arrangement significantly influences the electron distribution within the aromatic ring, which is directly observable in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.20 | d | 2H | H-2, H-6 | ~7.0 |

| ~6.85 | d | 2H | H-3, H-5 | ~7.0 |

| ~4.10 | q | 2H | -OCH₂CH₃ | ~7.0 |

| ~1.45 | t | 3H | -OCH₂CH₃ | ~7.0 |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-4 |

| ~139.0 | C-2, C-6 |

| ~110.0 | C-3, C-5 |

| ~64.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (Illustrative for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30 (or standard 30-degree pulse)

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by vibrations of the pyridine ring, the C-O bond of the ethoxy group, and the prominent N-O stretching vibration.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1600-1450 | Strong | Aromatic C=C and C=N stretching |

| ~1250 | Strong | N-O stretch[1] |

| ~1230 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Strong | Aryl-O stretch (symmetric) |

Experimental Protocol for FT-IR Data Acquisition (Thin Film Method)

Sample Preparation:

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent such as dichloromethane or chloroform.

-

Carefully deposit a drop of the solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, electron ionization (EI) is a common method for generating the mass spectrum.

Predicted Electron Ionization (EI) Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 123 | 40 | [M-O]⁺ |

| 111 | 30 | [M-C₂H₄]⁺ |

| 95 | 60 | [M-C₂H₄-O]⁺ |

| 83 | 25 | [M-C₂H₄-CO]⁺ |

| 67 | 50 | [C₄H₃N]⁺ |

The fragmentation of pyridine N-oxides under EI conditions often involves the characteristic loss of an oxygen atom ([M-16]) and rearrangements of the pyridine ring.[5][6]

Experimental Protocol for EI-MS Data Acquisition

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (Illustrative for a standard EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

Data Interpretation and Structural Confirmation Workflow

The synergistic use of NMR, IR, and MS is crucial for the unambiguous structural confirmation of this compound. The following workflow illustrates the logical process of data integration.

Caption: Workflow for structural elucidation of this compound.

Conclusion

This technical guide has presented a detailed overview of the key spectroscopic data (NMR, IR, and MS) for this compound. By providing predicted spectral data based on sound chemical principles and analogous compounds, along with comprehensive experimental protocols, this document serves as a practical resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The integration of data from these orthogonal analytical techniques, as outlined in the structural confirmation workflow, provides a robust methodology for the unambiguous identification and quality assessment of this compound in a research and development setting.

References

- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).

- Nevalainen, V., & Vainiotalo, P. (2009). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-methoxy-1-oxide-. NIST Chemistry WebBook. Retrieved from [Link]

- ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.

- Romanelli, G. P., Jios, J., & Autino, J. C. (1999). Substituted N-phenoxyethylanilines: EIMS differentiation of isomeric pairs. Asian Journal of Spectroscopy.

- Boykin, D. W., Baumstark, A. L., & Balakrishnan, P. (1985). 17O NMR spectroscopy of 4‐substituted pyridine N‐oxides: Substituent and solvent effects. Magnetic Resonance in Chemistry.

-

National Center for Biotechnology Information. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0082651). NP-MRD. Retrieved from [Link]

- Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N‐oxides. Tetrahedron.

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

SpectraBase. (n.d.). 4-Ethoxypyridine-N-oxide. Retrieved from [Link]

- Ramanathan, R., Su, A.-D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-methoxy-1-oxide-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of Substituted Pyridine N-Oxides: A Technical Guide for Researchers

Introduction

Pyridine N-oxides are a fascinating and versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.[1] The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine.[1] This unique reactivity profile, coupled with the ability of the N-oxide group to participate in a rich variety of intermolecular interactions, makes these compounds highly valuable as synthetic intermediates and as building blocks for the construction of complex molecular architectures.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the crystal structure of substituted pyridine N-oxides. It is designed for researchers, scientists, and drug development professionals who seek to understand the fundamental principles governing the solid-state structures of these important molecules. By synthesizing information from crystallographic studies, this guide offers insights into the influence of various substituents on molecular geometry, crystal packing, and intermolecular interactions. A thorough understanding of these structural characteristics is paramount for the rational design of novel pyridine N-oxide derivatives with tailored properties for diverse applications.

The Impact of Substitution on Molecular Geometry and Crystal Packing

The introduction of substituents onto the pyridine N-oxide ring significantly influences both the molecular geometry and the overall crystal packing. These effects are primarily governed by the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituent.

The N-O bond length and the C-N-C bond angle within the pyridine N-oxide ring are particularly sensitive to the electronic influence of substituents.[4] Electron-withdrawing groups, such as a nitro group (-NO2), tend to decrease the N-O bond length, while electron-donating groups, like a methyl group (-CH3), have the opposite effect.[5] This can be attributed to the modulation of π-conjugation within the heteroaromatic ring.[6]

Comparative Crystallographic Data

To illustrate the impact of substituents, the following table summarizes key crystallographic parameters for pyridine N-oxide and two representative substituted analogs: 4-methylpyridine N-oxide (an electron-donating substituent) and 4-nitropyridine N-oxide (an electron-withdrawing substituent).

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | N-O Bond Length (Å) |

| Pyridine N-oxide | C₅H₅NO | Orthorhombic | P2₁2₁2₁ | 12.986 | 6.138 | 5.864 | 90 | 1.34 |

| 4-Methylpyridine N-oxide | C₆H₇NO | Monoclinic | P2₁/c | 5.892 | 10.534 | 9.876 | 108.9 | 1.271 |

| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | Monoclinic | P2₁/c | 11.082 | 5.928 | 9.204 | 98.4 | 1.259 |

Data compiled from various crystallographic studies.[4][6]

The Role of Intermolecular Interactions in Crystal Engineering

The N-oxide group is a powerful hydrogen bond acceptor and can also participate in other non-covalent interactions, such as halogen and chalcogen bonding.[7][8][9][10][11] These interactions play a crucial role in directing the self-assembly of pyridine N-oxide derivatives in the solid state, a field known as crystal engineering.[2][12]

Hydrogen Bonding

Hydrogen bonding is a dominant force in the crystal packing of many substituted pyridine N-oxides, particularly those containing hydrogen bond donors like hydroxyl (-OH) or amino (-NH2) groups. The formation of robust hydrogen-bonded synthons, such as the carboxamide-pyridine N-oxide heterosynthon, has been successfully exploited in the design of pharmaceutical cocrystals with improved physicochemical properties.[2][7] Competition experiments have shown that the pyridyl N-oxide group can be a stronger hydrogen bond acceptor than the corresponding pyridyl group.[13]

Halogen and Chalcogen Bonding

In addition to hydrogen bonding, the N-oxide oxygen can act as a halogen bond acceptor, forming directional interactions with halogen atoms (I, Br, Cl).[3][9][11] These interactions, denoted as C−X···O−N (where X is a halogen), are becoming increasingly recognized for their utility in constructing novel supramolecular assemblies.[9] Similarly, pyridine N-oxides can form chalcogen bonds with elements like selenium and tellurium.[10] The strength and geometry of these interactions are influenced by the substituents on the pyridine N-oxide ring.[10]

Experimental Protocols

Synthesis of Substituted Pyridine N-Oxides

A common and effective method for the synthesis of pyridine N-oxides is the oxidation of the corresponding substituted pyridine.[14][15][16]

Step-by-Step Methodology:

-

Dissolution: Dissolve the substituted pyridine in a suitable solvent, such as glacial acetic acid.

-

Oxidation: Add an oxidizing agent, typically hydrogen peroxide (H₂O₂) or a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.[14][16]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the excess oxidizing agent must be carefully quenched. The product is then isolated by extraction and purified by recrystallization or chromatography.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of crystalline solids.

Workflow for Crystal Structure Determination:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Visualization of Key Concepts

Supramolecular Synthons

The predictable and recurring patterns of intermolecular interactions are known as supramolecular synthons. These are the fundamental building blocks in crystal engineering.

Caption: Examples of supramolecular synthons involving pyridine N-oxides.

Conclusion

The crystal structures of substituted pyridine N-oxides are governed by a delicate interplay of electronic and steric effects, as well as a diverse array of intermolecular interactions. A comprehensive understanding of these factors, facilitated by techniques such as single-crystal X-ray diffraction and computational modeling, is essential for the rational design of new materials and pharmaceutical agents. The Cambridge Structural Database (CSD) serves as an invaluable repository for crystallographic data, enabling researchers to perform systematic analyses of large families of compounds and to identify trends in their solid-state behavior.[17][18][19] As our understanding of crystal engineering principles continues to grow, so too will our ability to harness the unique properties of substituted pyridine N-oxides to create functional materials with tailored properties.

References

-

Reddy, L. S., Babu, N. J., & Nangia, A. (2006). Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. Chemical Communications, (13), 1369–1371. [Link]

-

Reddy, L. S., Babu, N. J., & Nangia, A. (2006). Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. Chemical Communications, (13), 1369-1371. [Link]

-

Kumar, V., Addicoat, M. A., & Heine, T. (2018). Pyridine N-oxides as coformers in the development of drug cocrystals. CrystEngComm, 20(38), 5779-5783. [Link]

-

Ramírez-Apan, T., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), e57381. [Link]

-

Filarowski, A., et al. (2003). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A, 107(43), 9265–9276. [Link]

-

Request PDF. (2006). Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals. [Link]

-

Filarowski, A., et al. (2003). Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction. The Journal of Physical Chemistry A, 107(43), 9265–9276. [Link]

-

Juribašić Kulcsár, M., Stilinović, V., & Užarević, K. (2020). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science, 11(43), 11693-11698. [Link]

-

MDPI. (2021). Halogen-Bonded Co-Crystals of Aromatic N-oxides: Polydentate Acceptors for Halogen and Hydrogen Bonds. Molecules, 26(13), 4050. [Link]

-

Saraswatula, V. G., Bhat, M. A., Gurunathan, P. K., & Saha, B. K. (2014). Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid. CrystEngComm, 16(23), 4715-4721. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

-

Request PDF. (2021). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. [Link]

-

ResearchGate. (2012). Substituent effect on the properties of pyridine-N-oxides. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Juribašić Kulcsár, M., Stilinović, V., & Užarević, K. (2020). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science, 11(43), 11693-11698. [Link]

-

Request PDF. (2021). The Impact of Methyl Substituents on the Ag–O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen. [Link]

-

RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science. [Link]

-

ResearchGate. (2018). Stages of pyridine N-oxide single-crystal isochoric growth from the aqueous solution. [Link]

-

Amanote Research. (n.d.). Structures of Substituted Pyridine N-Oxide With Manganese(II) Acetate. [Link]

-

Das, M. K., & Bandyopadhyay, S. N. (1987). Synthesis and Characterization of Some Pyridine N-Oxide-Cyanoborane Complexes. Inorganic Chemistry, 26(21), 3579–3582. [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1980). Deoxidative substitution of pyridine N-oxides. XII. Revised structures of some tetrahydropyridines isolated from the reaction of pyridine N-oxides with mercaptans and acid anhydrides. The Journal of Organic Chemistry, 45(1), 1-11. [Link]

-

Request PDF. (2018). Pyridine N-oxide: A hyperdentate argentophile. [Link]

-

MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carboxamide-pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carboxamide–pyridine N-oxide heterosynthon for crystal engineering and pharmaceutical cocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of pyridyl and pyridyl N-oxide groups as acceptor in hydrogen bonding with carboxylic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. biokeanos.com [biokeanos.com]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

An In-depth Technical Guide to the Mechanism of N-Oxidation of Pyridines

Introduction: The Enduring Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile and highly valuable class of heterocyclic compounds that serve as crucial intermediates in organic synthesis, drug development, and materials science.[1][2][3][4] The introduction of an N-O bond profoundly alters the electronic landscape of the pyridine ring, transforming the chemical behavior of the parent heterocycle. This unique functionality, possessing both electron-donating and electron-withdrawing characteristics, facilitates a wide array of chemical transformations that are otherwise challenging to achieve with simple pyridines.[2][5] Pyridine N-oxides are not merely laboratory curiosities; they are key precursors to numerous pharmaceuticals, including omeprazole and niflumic acid, and find applications as oxidants, ligands for metal complexes, and catalysts in their own right.[3][6][7]

This guide provides a detailed exploration of the core mechanisms governing the N-oxidation of pyridines. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, from classical stoichiometric oxidations to modern catalytic and asymmetric methodologies.

Part 1: The Core Mechanistic Principle - Nucleophilic Attack on Electrophilic Oxygen

The fundamental reaction for the formation of a pyridine N-oxide is an electrophilic oxidation. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent.[8] The efficiency and success of this transformation hinge on the nucleophilicity of the pyridine nitrogen and the electrophilicity of the oxidant's oxygen atom.

Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of N-oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's nucleophilicity, making the reaction more sluggish and often requiring harsher conditions or more potent oxidizing agents.[2]

Part 2: Stoichiometric Oxidation - The Classical Approach

For decades, the synthesis of pyridine N-oxides has been dominated by the use of stoichiometric amounts of peroxy acids (peracids). These reagents are reliable and effective for a broad range of substrates.

Mechanism with Peroxy Acids (e.g., m-CPBA)

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are the most common reagents for pyridine N-oxidation.[5][9] The reaction is believed to proceed through a concerted mechanism. The nucleophilic pyridine nitrogen attacks the electrophilic terminal oxygen of the peracid. Simultaneously, the peracid's proton is transferred to its carbonyl oxygen, and the O-O bond cleaves. This process occurs via a five-membered transition state.

Reactants [label=<

TS [label=<

Transition State

Transition State

Products [label=<

Reactants -> TS [style=invis]; TS -> Products [style=invis];

{rank=same; Reactants; TS; Products;} } enddot Caption: Concerted mechanism of pyridine N-oxidation by a peroxy acid.

-

Causality: The choice of m-CPBA is often favored in laboratory setting due to its relative stability, ease of handling as a solid, and good solubility in common organic solvents like dichloromethane (DCM).[4][10] The byproduct, m-chlorobenzoic acid, can typically be removed by a simple basic wash during workup.

In Situ Peracid Formation: Hydrogen Peroxide and Acetic Acid

A widely used and cost-effective alternative involves the in situ generation of peracetic acid from hydrogen peroxide (H₂O₂) and glacial acetic acid.[5][9]

Reaction: CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O

The mechanism of N-oxidation by the in situ-formed peracetic acid is identical to that of pre-formed peracids.[11] This method is particularly suitable for large-scale synthesis due to the low cost and availability of the starting materials. However, it requires careful temperature control, as the reaction is exothermic and can lead to the accumulation of unstable peracetic acid if not managed properly.[11]

Part 3: Catalytic N-Oxidation - Towards Greener and More Efficient Synthesis

While stoichiometric methods are effective, they generate significant amounts of waste. Modern approaches focus on catalytic systems that use a safer and more atom-economical terminal oxidant, typically hydrogen peroxide.

Rhenium-Catalyzed Oxidation

Methyltrioxorhenium (MTO, CH₃ReO₃) is a highly efficient catalyst for N-oxidation using hydrogen peroxide.[5] The MTO catalyst reacts with H₂O₂ to form a highly electrophilic diperoxo complex, which is the active oxidizing species.

This catalytic system allows the N-oxidation of both electron-rich and electron-deficient pyridines in high yields under mild conditions, often at room temperature.[5]

Heterogeneous Catalysis with Titanium Silicalite (TS-1)

For industrial applications and continuous flow processes, heterogeneous catalysts are highly desirable. Titanium silicalite (TS-1) is a microporous material that acts as an effective catalyst for N-oxidation with aqueous H₂O₂.[2]

-

Mechanism: The titanium centers within the zeolite framework are believed to form a titanium hydroperoxo species (Ti-OOH), which then transfers an oxygen atom to the pyridine nitrogen.

-

Advantages: This method offers significant benefits, including enhanced safety, the potential for continuous operation for hundreds of hours, and simple catalyst recovery by filtration.[2][12] This makes it a greener and more scalable alternative to batch processes.[2]

Asymmetric N-Oxidation

A frontier in this field is the development of catalytic, enantioselective N-oxidation methods. This is particularly relevant for creating chiral molecules where a stereocenter is remote from the pyridine ring. Research has shown that aspartic acid-containing peptides can catalyze the asymmetric N-oxidation of bis(pyridine) substrates.[13][14][15]

The proposed catalytic cycle involves the peptide's aspartyl side chain shuttling between its free acid and peracid forms. The chiral environment of the peptide catalyst directs the oxidation to one of the two pyridine rings, achieving desymmetrization with high levels of enantioselectivity.[13][15] This biomolecule-inspired approach represents a significant advance, providing strategic access to optically enriched heterocyclic frameworks.[13]

Part 4: Experimental Protocols and Data

Comparative Data for Common Oxidizing Agents

The choice of oxidant depends on the substrate's electronic properties, scale, cost, and safety considerations. For 3-substituted pyridines, m-CPBA has been shown to give the highest yields compared to other common reagents.[5][9]

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages | Representative Yield (3-Ethylpyridine)[9] |

| m-CPBA | DCM, 0°C to rt, 2-24 h | High yields, reliable, mild conditions | Expensive, potential shock sensitivity | 95% |

| H₂O₂ / Acetic Acid | 70-85°C, 2-6 h | Inexpensive, suitable for large scale | Exothermic, requires temperature control | 60% |

| Sodium Perborate | Acetic Acid, 50-60°C, 24 h | Cheap, stable solid oxidant | Moderate yields, longer reaction times | 55% |

| Potassium Peroxymonosulfate (Oxone®) | H₂O/Acetone, rt, 24 h | Versatile, works in aqueous media | Can require pH control | 78% |

| CH₃ReO₃ / H₂O₂ | EtOH, rt, 1-4 h | Catalytic, very high efficiency, mild | Catalyst can be expensive | >95%[5] |

Standard Laboratory Protocol: N-Oxidation of 3-Ethylpyridine using m-CPBA

This protocol is a self-validating system adapted from established literature procedures.[4][9]

-

Reaction Setup: To a solution of 3-ethylpyridine (1.0 mmol, 1.0 eq) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0°C using an ice bath.

-

Reagent Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Portion-wise addition at low temperature controls the initial exotherm and prevents potential side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, cool the mixture again to 0°C and quench by slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 15 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 15 mL). Causality: The basic wash deprotonates the acidic byproduct, rendering it water-soluble.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-ethylpyridine N-oxide.

-

Purification: The product can be purified by column chromatography on silica gel or by crystallization if it is a solid.

References

-

Hsieh, S., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Mosher, H. S., Turner, L., & Carlsmith, A. (1955). Pyridine-N-oxide. Organic Syntheses. [Link]

-

Hsieh, S., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. [Link]

-

National Institutes of Health. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. PMC. [Link]

-

RSC Publishing. (n.d.). Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate. RSC Advances. [Link]

-

Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synlett. [Link]

-

Bremner, D. H., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications. [Link]

-

Química Organica.org. (n.d.). Formation of pyridine N-oxides. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

-

ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]

- Google Patents. (2007). Synthesis of pyridine-N-oxide.

-

Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]

- Google Patents. (2022). Synthesis process of pyridine-N-oxide.

-

ResearchGate. (n.d.). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]

-

RSC Publishing. (n.d.). Pyridine N-oxides as coformers in the development of drug cocrystals. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pp.bme.hu [pp.bme.hu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. N-oxide synthesis by oxidation [organic-chemistry.org]

- 13. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of Pyridine N-Oxides

Introduction

Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds. First described in 1926, their unique electronic structure imparts reactivity that is distinct from the parent pyridine, making them invaluable intermediates in organic synthesis and essential components in medicinal chemistry and materials science.[1] The N-O bond, a 1,2-dipole, modulates the electron density of the pyridine ring, activating it for both electrophilic and nucleophilic substitution, often with regioselectivity that is complementary to the parent heterocycle.[2][3]

This guide provides an in-depth exploration of the core synthetic strategies for preparing pyridine N-oxides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying mechanistic rationale and field-proven insights to empower effective and safe synthesis in the laboratory.

Part 1: Core Synthetic Strategies: Direct Oxidation of Pyridines

The most common and direct route to pyridine N-oxides is the oxidation of the pyridine nitrogen. The choice of oxidant and reaction conditions is critical and depends on the electronic nature of the pyridine substrate.

Oxidation with Peroxy Acids

Peroxy acids are among the most reliable and widely used reagents for the N-oxidation of pyridines. The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the nucleophilic lone pair of the pyridine nitrogen.

Mechanism & Rationale

The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the N-O bond and the release of a carboxylic acid as a byproduct. The reaction is generally efficient for a wide range of pyridine derivatives.

Caption: General scheme for pyridine N-oxidation using a peroxy acid.

-

Expertise & Experience: meta-Chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability and good reactivity.[4] For electron-deficient pyridines, which are less nucleophilic, stronger peroxy acids or harsher reaction conditions may be necessary. The choice of solvent is also crucial; chlorinated solvents like dichloromethane are common, but acetic acid can also be used and may enhance the reactivity of some oxidants.[5]

Data Summary: Comparison of Peroxy Acid Oxidants

| Oxidant | Typical Substrates | Conditions | Yields | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Electron-rich and simple pyridines | Dichloromethane, 0-25 °C, 20-26 h | Good to Excellent | [4][6] |

| Peracetic acid (in situ from H₂O₂/AcOH) | Simple and substituted pyridines | Acetic acid, 70-85 °C, 1-3 h | Good to Excellent | [7][8] |

| Monoperoxyphthalic acid (MPP) | General pyridines | Ether or Dichloromethane, RT | Good to Excellent | [7] |

| Caro's acid (H₂SO₅) | General pyridines | Aqueous solution | Good | [4] |

Experimental Protocol: Synthesis of 3-Chloropyridine-N-oxide with m-CPBA [6]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 3-chloropyridine (40g) in dichloromethane (320ml).

-

Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add m-chloroperoxybenzoic acid (91.2g) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

-

Monitoring: Monitor the reaction progress by TLC (DCM/MeOH = 10:1) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to 4-5 with a suitable base. Stir for 2-3 hours.

-

Purification: Filter the mixture and collect the filtrate. Concentrate the filtrate and dry to obtain the target product.

Hydrogen Peroxide-Based Methods

Hydrogen peroxide is an attractive oxidant due to its low cost and the generation of water as the only byproduct. However, its direct reaction with pyridines is often slow and requires activation, typically with a carboxylic acid or a metal catalyst.

Mechanism & Rationale

When hydrogen peroxide is mixed with a carboxylic acid like acetic acid, it forms a more electrophilic peroxy acid in situ. This peroxy acid then acts as the primary oxidant. Metal catalysts, such as methyltrioxorhenium (MTO), can form highly active peroxo complexes with hydrogen peroxide, which then efficiently transfer an oxygen atom to the pyridine nitrogen.[4]

Caption: Activation pathways for hydrogen peroxide in pyridine N-oxidation.

-

Expertise & Experience: The combination of hydrogen peroxide and glacial acetic acid is a classic and cost-effective method.[8] For electron-deficient pyridines that are resistant to oxidation, the use of a urea-hydrogen peroxide (UHP) complex in combination with trifluoroacetic anhydride (TFAA) has proven to be a powerful system.[9] UHP is a stable, solid source of hydrogen peroxide that is safer and easier to handle than concentrated aqueous solutions.[10]

Data Summary: Hydrogen Peroxide-Based Systems

| Oxidant System | Typical Substrates | Conditions | Yields | Reference |

| H₂O₂ / Acetic Acid | Simple and substituted pyridines | 70-85 °C, 1-3 h | Good | [7][8] |

| H₂O₂ / Methyltrioxorhenium (MTO) | Electron-rich and -deficient pyridines | CH₂Cl₂, RT | High | [4] |

| Urea-Hydrogen Peroxide (UHP) | General pyridines | Solid state or in solution | Good to Excellent | [10] |

| UHP / Trifluoroacetic Anhydride (TFAA) | Electron-deficient pyridines | CH₂Cl₂ or CH₃CN | Good | [9] |

Experimental Protocol: Synthesis of Pyridine-N-oxide with H₂O₂/Acetic Acid [7]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place pyridine (110 g, 1.39 moles).

-

Reagent Addition: While stirring, add 40% peracetic acid (250 ml, 1.50 moles) at a rate that maintains the reaction temperature at 85 °C. This typically takes 50-60 minutes.

-

Reaction Completion: After the addition is complete, continue stirring until the temperature drops to 40 °C.

-

Workup (Isolation as the base): Evaporate the acetic acid solution on a steam bath under vacuum.

-

Purification: Distill the residue at a pressure of 1 mm Hg or less. Collect the product at 100–105 °C/1mm. The resulting colorless solid (m.p. 65–66 °C) is deliquescent and should be stored in a tightly sealed container.[7]

Part 2: Advanced and Catalytic Methods

While classical methods are robust, modern synthetic chemistry continually seeks milder, more efficient, and more selective procedures.

Catalytic N-Oxidation

The use of catalysts can significantly improve the efficiency and substrate scope of N-oxidation reactions.

-

Methyltrioxorhenium (MTO): As mentioned, MTO is a highly effective catalyst for hydrogen peroxide-based oxidations, enabling the reaction to proceed under mild conditions with high yields for a broad range of substituted pyridines.[4]

-

Manganese Porphyrins: Catalytic amounts of manganese tetrakis(2,6-dichlorophenyl) porphyrin, in conjunction with H₂O₂ and ammonium acetate as a cocatalyst, can convert various pyridine derivatives to their N-oxides in good yields.[4]

-

Enantioselective N-Oxidation: Recent breakthroughs have demonstrated the catalytic, enantioselective N-oxidation of pyridines using aspartic acid-containing peptides. This biomolecule-inspired approach provides a novel route to chiral pyridine frameworks, which are highly valuable in drug discovery.[11][12]

Oxidation with Dioxiranes

Dimethyldioxirane (DMD), generated in situ from potassium monoperoxysulfate (Oxone®) and acetone, is a powerful yet mild oxidant for N-oxidation. It is particularly useful for sensitive substrates as the reaction can be performed at low temperatures.[4]

Part 3: Safety, Handling, and Workup

Trustworthiness through Self-Validating Systems

A robust protocol is one that is not only effective but also safe and reproducible.

Safety Precautions

-

Peroxy Compounds: Reactions involving peracids and concentrated hydrogen peroxide should always be conducted behind a safety shield.[7] These compounds are potentially explosive, especially at elevated temperatures or in the presence of contaminants.

-

Temperature Control: N-oxidation reactions are often exothermic. The addition of the oxidant should be controlled, and adequate cooling should be available to manage the reaction temperature.[7]

-

Handling Pyridine N-oxides: Many low molecular weight pyridine N-oxides are hygroscopic or deliquescent solids.[7][13] They should be handled in a dry atmosphere and stored in tightly sealed containers.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[14][15] Work in a well-ventilated fume hood.[13]

General Workup and Purification

The workup procedure is critical for isolating the pure product.

-

Quenching Excess Oxidant: Before product isolation, it is imperative to destroy any residual oxidant. This can be achieved by adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until a negative test with starch-iodide paper is obtained.

-

pH Adjustment: The reaction mixture is often acidic. Neutralization or adjustment of the pH is typically required before extraction.

-

Extraction: Pyridine N-oxides are polar compounds. While some can be extracted with common organic solvents like dichloromethane or chloroform, highly polar products may require continuous extraction or alternative purification methods.

-

Purification: Common purification techniques include:

-

Distillation: For volatile and thermally stable N-oxides, vacuum distillation is an effective method.[7]

-

Recrystallization: For solid products, recrystallization from a suitable solvent system can yield high-purity material.

-

Chromatography: Column chromatography on silica gel or alumina can be used, but the polar nature of N-oxides may require polar eluent systems.

-

Conclusion

The synthesis of pyridine N-oxides is a cornerstone of heterocyclic chemistry. The classical methods employing peroxy acids or hydrogen peroxide/acetic acid remain highly effective and widely practiced for a vast range of substrates. Modern advancements, particularly in catalysis, are expanding the toolkit for chemists, enabling milder conditions, broader functional group tolerance, and even access to chiral N-oxides. A thorough understanding of the reaction mechanisms, careful attention to reaction conditions, and a strong emphasis on safety are paramount for the successful and reliable synthesis of these valuable compounds.

References

-

Mosher, H. S., Turner, L., & Carlsmith, A. (n.d.). Pyridine-N-oxide. Organic Syntheses. Retrieved from [Link]

-

Crotti, S., Stone, E. A., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. Retrieved from [Link]

-

Crotti, S., Stone, E. A., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 141(45), 18103–18108. Retrieved from [Link]

-

(n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Retrieved from [Link]

-

Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. Retrieved from [Link]

-

Hsieh, S.-Y., Tang, Y., Crotti, S., Stone, E. A., & Miller, S. J. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Retrieved from [Link]

-

(n.d.). Pyridine N-Oxide-structure. ChemTube 3D. Retrieved from [Link]

-

Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]

- (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide. Google Patents.

-

Alam, M., Goodyear, A., Scott, J. P., & Vickery, T. P. (n.d.). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. Retrieved from [Link]

- (n.d.). CN1982297A - Synthesis of pyridine-N-oxide. Google Patents.

- (n.d.). CN109776412A - A kind of synthetic method of N oxide. Google Patents.

-

Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. Retrieved from [Link]

-

(2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]

- (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide. Google Patents.

-

(n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. Retrieved from [Link]

-

(n.d.). Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Request PDF on ResearchGate. Retrieved from [Link]

-

(n.d.). Suggested mechanism for conversion of pyridines to pyridine‐N‐oxide. ResearchGate. Retrieved from [Link]

-

Liu, J., & Lu, L. (2024). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Pyridine-N-oxide. Wikipedia. Retrieved from [Link]

-

Cardona, F., & Soldaini, G. (n.d.). N,N-DIBENZYL-α-PHENYLNITRONE. Organic Syntheses. Retrieved from [Link]

-

(2018, December 28). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. Retrieved from [Link]

-

(n.d.). Urea- Hydrogen Peroxide (UHP) Oxidation of Thiols to the Corresponding Disulfides Promoted by Maleic Anhydride as Mediator. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Retrieved from [Link]

-

(n.d.). Hydrogen peroxide urea adduct, UHP. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN109776412A - A kind of synthetic method of N oxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]

- 11. Catalytic Enantioselective Pyridine N-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. echemi.com [echemi.com]

The Biological Versatility of 4-Alkoxypyridine N-Oxides: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold